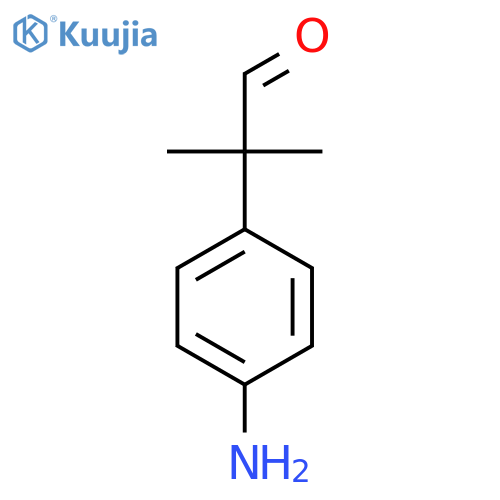Cas no 1936058-42-2 (2-(4-aminophenyl)-2-methylpropanal)

1936058-42-2 structure
商品名:2-(4-aminophenyl)-2-methylpropanal
2-(4-aminophenyl)-2-methylpropanal 化学的及び物理的性質
名前と識別子
-
- 2-(4-aminophenyl)-2-methylpropanal
- EN300-1141610
- 1936058-42-2
-
- インチ: 1S/C10H13NO/c1-10(2,7-12)8-3-5-9(11)6-4-8/h3-7H,11H2,1-2H3
- InChIKey: RRJVVHSHXKUEFN-UHFFFAOYSA-N
- ほほえんだ: O=CC(C)(C)C1C=CC(=CC=1)N
計算された属性
- せいみつぶんしりょう: 163.099714038g/mol
- どういたいしつりょう: 163.099714038g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 12
- 回転可能化学結合数: 2
- 複雑さ: 157
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.6
- トポロジー分子極性表面積: 43.1Ų
2-(4-aminophenyl)-2-methylpropanal 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1141610-1.0g |
2-(4-aminophenyl)-2-methylpropanal |
1936058-42-2 | 1g |
$743.0 | 2023-05-23 | ||
| Enamine | EN300-1141610-10g |
2-(4-aminophenyl)-2-methylpropanal |
1936058-42-2 | 95% | 10g |
$3315.0 | 2023-10-26 | |
| Enamine | EN300-1141610-5g |
2-(4-aminophenyl)-2-methylpropanal |
1936058-42-2 | 95% | 5g |
$2235.0 | 2023-10-26 | |
| Enamine | EN300-1141610-0.05g |
2-(4-aminophenyl)-2-methylpropanal |
1936058-42-2 | 95% | 0.05g |
$647.0 | 2023-10-26 | |
| Enamine | EN300-1141610-0.1g |
2-(4-aminophenyl)-2-methylpropanal |
1936058-42-2 | 95% | 0.1g |
$678.0 | 2023-10-26 | |
| Enamine | EN300-1141610-0.5g |
2-(4-aminophenyl)-2-methylpropanal |
1936058-42-2 | 95% | 0.5g |
$739.0 | 2023-10-26 | |
| Enamine | EN300-1141610-2.5g |
2-(4-aminophenyl)-2-methylpropanal |
1936058-42-2 | 95% | 2.5g |
$1509.0 | 2023-10-26 | |
| Enamine | EN300-1141610-5.0g |
2-(4-aminophenyl)-2-methylpropanal |
1936058-42-2 | 5g |
$2152.0 | 2023-05-23 | ||
| Enamine | EN300-1141610-1g |
2-(4-aminophenyl)-2-methylpropanal |
1936058-42-2 | 95% | 1g |
$770.0 | 2023-10-26 | |
| Enamine | EN300-1141610-10.0g |
2-(4-aminophenyl)-2-methylpropanal |
1936058-42-2 | 10g |
$3191.0 | 2023-05-23 |
2-(4-aminophenyl)-2-methylpropanal 関連文献
-
Lin Wang,Zhi-Gang Ma,Xiao-Jing Wei,Qing-Yuan Meng,Deng-Tao Yang,Shao-Fu Du,Zi-Fei Chen,Li-Zhu Wu,Qiang Liu Green Chem., 2014,16, 3752-3757
-
Azam M. Shaikh,Bharat K. Sharma,Sajeev Chacko,Rajesh M. Kamble RSC Adv., 2016,6, 60084-60093
-
Niklas Helle,Tim Raeker,Juergen Grotemeyer Phys. Chem. Chem. Phys., 2022,24, 2412-2423
-
4. Triphenylphosphine oxide-catalyzed stereoselective poly- and dibromination of unsaturated compounds†Tian-Yang Yu,Yao Wang,Xiu-Qin Hu,Peng-Fei Xu Chem. Commun., 2014,50, 7817-7820
-
Marleen Renders,Emily Miller,Curtis H. Lam,David M. Perrin Org. Biomol. Chem., 2017,15, 1980-1989
1936058-42-2 (2-(4-aminophenyl)-2-methylpropanal) 関連製品
- 1823457-95-9(N6-Ethyl-5H,6H,7H-indeno5,6-d1,3thiazole-2,6-diamine hydrochloride)
- 2228518-51-0(4-(azetidin-3-yl)-1,3,5-trimethyl-1H-pyrazole)
- 1807260-90-7(Ethyl 2-cyano-3-ethyl-4-nitrobenzoate)
- 2171300-89-1(1-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanoyl-2-methylpiperidine-4-carboxylic acid)
- 2229683-32-1(3-(2-Methoxypyridin-3-yl)prop-2-en-1-amine)
- 461673-84-7((2Z,5Z)-5-(2,5-dimethoxyphenyl)methylidene-2-(4-hydroxyphenyl)imino-1,3-thiazolidin-4-one)
- 1251951-52-6(Cyclopropaneacetamide, α-amino-N-methyl-, (αS)-)
- 1261830-05-0(2-Hydroxy-6-(trifluoromethoxy)benzylamine)
- 898419-10-8(1-(3-chloro-4-methoxyphenyl)-4-(2-fluorophenyl)methyl-1,2,3,4-tetrahydropyrazine-2,3-dione)
- 2068151-21-1(2-amino-7-bromo-1,2,3,4-tetrahydroisoquinolin-1-one)
推奨される供給者
Hefei Zhongkesai High tech Materials Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Amadis Chemical Company Limited
ゴールドメンバー
中国のサプライヤー
試薬

Hubei Cuiyuan Biotechnology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
試薬

atkchemica
ゴールドメンバー
中国のサプライヤー
試薬

Zouping Mingyuan Import and Export Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬
